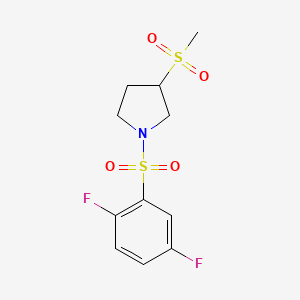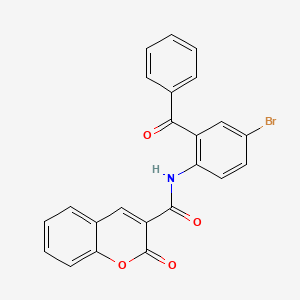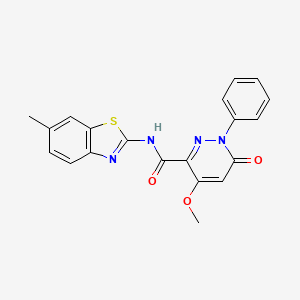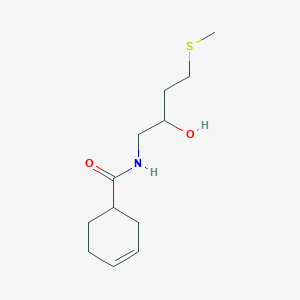
1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine and related compounds have been synthesized through various methods, including intramolecular cyclization reactions and 1,3-dipolar cycloaddition processes. For instance, Benetti et al. (2002) discussed the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones, which showcases the versatility of sulfonyl-containing compounds in synthesizing heterocyclic structures Benetti et al., 2002. Additionally, Markitanov et al. (2016) explored the synthesis of new 4-(trifluoromethyl)pyrrolidines containing various sulfonyl groups, highlighting the structural diversity achievable with sulfonyl-functionalized pyrrolidines Markitanov et al., 2016.
Molecular Conformations and Hydrogen Bonding
The molecular structure and conformational studies of sulfonyl-containing pyrrolidines reveal intricate details about their chemical behavior. For example, Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the structural characteristics of sulfonyl-substituted heterocycles Sagar et al., 2017.
Catalytic and Reaction Applications
Compounds containing sulfonyl groups, such as 1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, are instrumental in catalytic and synthetic chemistry. Cook et al. (2015) demonstrated the use of sulfonyl-functionalized ligands in iron(II) complexes, affecting spin-crossover behaviors and crystallographic phase changes, indicative of their potential in material science and catalysis Cook et al., 2015.
Advanced Material Development
Sulfonyl-containing compounds are also used in the development of advanced materials with unique properties. Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating their potential in creating materials with high thermal stability and low dielectric constants Liu et al., 2013.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)11-6-8(12)2-3-10(11)13/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXORTDLVSETDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2803472.png)


![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)

![N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2803481.png)

![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B2803488.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2803491.png)

![(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803494.png)